molecular formula C16H24N2O4 B14297041 N~1~,N~4~-Dibutyl-2,3-dihydroxybenzene-1,4-dicarboxamide CAS No. 117918-07-7

N~1~,N~4~-Dibutyl-2,3-dihydroxybenzene-1,4-dicarboxamide

Cat. No.: B14297041
CAS No.: 117918-07-7
M. Wt: 308.37 g/mol
InChI Key: VIJQIRYBYQTVDQ-UHFFFAOYSA-N
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Description

N~1~,N~4~-Dibutyl-2,3-dihydroxybenzene-1,4-dicarboxamide is an organic compound that belongs to the class of aromatic amides. This compound is characterized by the presence of two butyl groups attached to the nitrogen atoms of the amide functionalities, and two hydroxyl groups attached to the benzene ring. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~4~-Dibutyl-2,3-dihydroxybenzene-1,4-dicarboxamide typically involves the reaction of 2,3-dihydroxyterephthalic acid with dibutylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bonds. The general reaction scheme can be represented as follows:

2,3-dihydroxyterephthalic acid+dibutylamineN 1 ,N 4 -Dibutyl-2,3-dihydroxybenzene-1,4-dicarboxamide+water\text{2,3-dihydroxyterephthalic acid} + \text{dibutylamine} \rightarrow \text{N~1~,N~4~-Dibutyl-2,3-dihydroxybenzene-1,4-dicarboxamide} + \text{water} 2,3-dihydroxyterephthalic acid+dibutylamine→N 1 ,N 4 -Dibutyl-2,3-dihydroxybenzene-1,4-dicarboxamide+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Solvent extraction and recrystallization are common techniques used to purify the compound.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~4~-Dibutyl-2,3-dihydroxybenzene-1,4-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The amide groups can be reduced to amines under specific conditions.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.

    Substitution: Reagents like halogens (Cl~2~, Br2) and nitrating agents (HNO~3~/H~2~SO~4~) are employed.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N~1~,N~4~-Dibutyl-2,3-dihydroxybenzene-1,4-dicarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antioxidant properties and its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism by which N1,N~4~-Dibutyl-2,3-dihydroxybenzene-1,4-dicarboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the amide groups can form coordination complexes with metal ions. These interactions can modulate the activity of biological pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Di-2-butyl-1,4-phenylenediamine: An antioxidant used in industrial applications.

    Hydroquinone: A compound with similar hydroxyl groups but different functional properties.

Uniqueness

N~1~,N~4~-Dibutyl-2,3-dihydroxybenzene-1,4-dicarboxamide is unique due to the presence of both hydroxyl and amide functionalities, which impart distinct chemical reactivity and potential biological activity. Its structure allows for diverse applications in various fields, making it a versatile compound for research and industrial use.

Properties

CAS No.

117918-07-7

Molecular Formula

C16H24N2O4

Molecular Weight

308.37 g/mol

IUPAC Name

1-N,4-N-dibutyl-2,3-dihydroxybenzene-1,4-dicarboxamide

InChI

InChI=1S/C16H24N2O4/c1-3-5-9-17-15(21)11-7-8-12(14(20)13(11)19)16(22)18-10-6-4-2/h7-8,19-20H,3-6,9-10H2,1-2H3,(H,17,21)(H,18,22)

InChI Key

VIJQIRYBYQTVDQ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=C(C(=C(C=C1)C(=O)NCCCC)O)O

Origin of Product

United States

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